3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19ClINO . It’s a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring attached to an iodophenoxy group via an ethyl chain . The molecular weight of the compound is 367.65353 .Scientific Research Applications
1. Anticancer Agents
A study by Dimmock et al. (1998) identified a series of piperidine derivatives, closely related to “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride,” as potential anticancer agents. The compounds displayed significant cytotoxicity toward various human and murine tumor cells.
2. Anti-Acetylcholinesterase Activity
Research by Sugimoto et al. (1990) synthesized piperidine derivatives with potent anti-acetylcholinesterase (anti-AChE) activity. This suggests potential applications in treating conditions like Alzheimer's disease.
3. Antimicrobial Activities
A study conducted by Ovonramwen et al. (2019) synthesized a compound similar to “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride,” demonstrating moderate antimicrobial activities against various bacterial strains.
4. Allosteric Modulation of Receptors
Price et al. (2005) investigated the pharmacology of compounds similar to “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride” for their allosteric modulation at the cannabinoid CB1 receptor. This suggests potential applications in neurological disorders.
5. Antidepressant Activity
Research by Balsamo et al. (1987) synthesized and evaluated 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives for potential antidepressant activity, suggesting a similar potential for “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride.”These studies illustrate the diverse scientific research applications of “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride” and its related compounds, ranging from potential treatments for cancer and Alzheimer's disease to antimicrobial and antidepressant applications.
Future Directions
Piperidine derivatives, including “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride”, continue to be of interest in pharmaceutical research due to their significant role in drug design . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
properties
IUPAC Name |
3-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHRAXOFNPEPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC=C2I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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